Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate
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Overview
Description
Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate is a compound characterized by the presence of trimethylsilyl groups attached to an ethene-1-sulfonate backbone. This compound is notable for its chemical stability and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate typically involves the reaction of trimethylsilyl chloride with ethene-1-sulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of large quantities of the compound. The use of automated systems ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for analytical studies and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and facilitation of specific chemical transformations. The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups into molecules.
Trimethylsilyl ethene: A related compound with similar reactivity but different structural features.
Trimethylsilyl sulfonate: Another compound with a sulfonate group and trimethylsilyl substituents.
Uniqueness
Trimethylsilyl 2-(trimethylsilyl)ethene-1-sulfonate is unique due to its dual trimethylsilyl groups and ethene-1-sulfonate backbone, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and modification of functional groups.
Properties
CAS No. |
62381-63-9 |
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Molecular Formula |
C8H20O3SSi2 |
Molecular Weight |
252.48 g/mol |
IUPAC Name |
trimethylsilyl 2-trimethylsilylethenesulfonate |
InChI |
InChI=1S/C8H20O3SSi2/c1-13(2,3)8-7-12(9,10)11-14(4,5)6/h7-8H,1-6H3 |
InChI Key |
OQHXNHYMUJUVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CS(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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